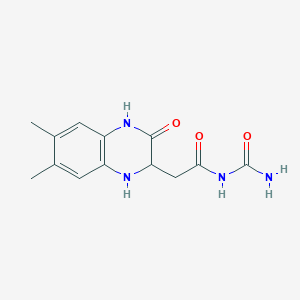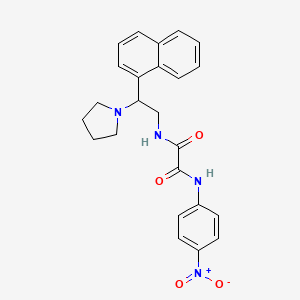
N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide” is an organic intermediate . It is a compound that can be synthesized through nucleophilic and amidation reactions .
Synthesis Analysis
The synthesis of “this compound” involves nucleophilic and amidation reactions . The synthesis of thiophene derivatives, which this compound is a part of, has been a subject of interest for many scientists due to their potential as biologically active compounds .Molecular Structure Analysis
The structure of “this compound” has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are nucleophilic and amidation reactions . These reactions are part of the broader field of thiophene derivatives synthesis, which involves various types of reactions including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been studied using density functional theory (DFT). This study includes the molecular electrostatic potential and frontier molecular orbitals of the compound .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Synthesis and Evaluation of Antimicrobial Agents A study by Patel, Purohit, and Rajani (2014) focused on the synthesis of thiazolopyrimidine-based sulfonamides, derived from 2-methoxy benzoic acid, aiming to develop agents to combat microbial infections. These compounds demonstrated notable in vitro antimicrobial activity against various bacterial and fungal strains, as well as antitubercular effects, indicating their potential in treating infectious diseases (Patel, Purohit, & Rajani, 2014).
Anticancer Applications
Development of Antitumor Agents Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, exhibiting significant in vitro activity against various human tumor cell lines. These compounds showed higher activity compared to standard drugs in some cases, marking them as promising anticancer agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Herbicide Development
Herbicide Compound Synthesis and Evaluation A study by Chen et al. (2009) explored the synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as a potential herbicide. The compound demonstrated comparable herbicidal activity to existing solutions and a faster degradation rate in soil, indicating its potential as an effective and environmentally friendly herbicidal agent (Chen et al., 2009).
Ophthalmic Applications
Development of Ocular Hypotensive Agents Prugh et al. (1991) synthesized a series of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for topical ocular hypotensive activity. These compounds were optimized to maximize inhibitory potency and water solubility while minimizing pigment binding in the iris. The optimized compound showed promising results as an ocular hypotensive agent, potentially beneficial for glaucoma treatment (Prugh et al., 1991).
Zukünftige Richtungen
The future directions for “N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide” and similar compounds could involve further exploration of their potential as biologically active compounds . This could include investigating their use in various applications such as organic synthesis, pharmacy, and biology .
Eigenschaften
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c1-15-9-10-5-7(6-11-9)12-17(13,14)8-3-2-4-16-8/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYSEHVKSKCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2651983.png)
![(4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2651984.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2651985.png)


![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2651989.png)


![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)
![Methyl 2-[[(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2651998.png)
![1-Oxaspiro[3.4]octan-3-one](/img/structure/B2651999.png)

![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)
